molecular formula C7H6F3NO2 B13303083 2-Amino-5-(difluoromethoxy)-4-fluorophenol

2-Amino-5-(difluoromethoxy)-4-fluorophenol

Cat. No.: B13303083
M. Wt: 193.12 g/mol
InChI Key: MQSKTHQYYXZGFA-UHFFFAOYSA-N
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Description

2-Amino-5-(difluoromethoxy)-4-fluorophenol is a chemical compound with the molecular formula C7H7F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(difluoromethoxy)-4-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(difluoromethoxy)-4-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.

Scientific Research Applications

2-Amino-5-(difluoromethoxy)-4-fluorophenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethoxy)-4-fluorophenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, while the difluoromethoxy and fluorine groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)phenol
  • 2-Amino-4-(difluoromethoxy)benzoic acid
  • 2-Amino-6-(trifluoromethoxy)benzoxazole

Uniqueness

2-Amino-5-(difluoromethoxy)-4-fluorophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

2-amino-5-(difluoromethoxy)-4-fluorophenol

InChI

InChI=1S/C7H6F3NO2/c8-3-1-4(11)5(12)2-6(3)13-7(9)10/h1-2,7,12H,11H2

InChI Key

MQSKTHQYYXZGFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)O)N

Origin of Product

United States

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